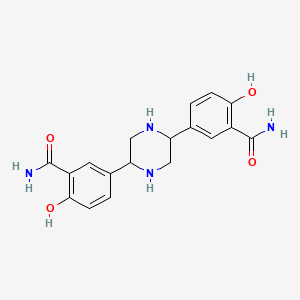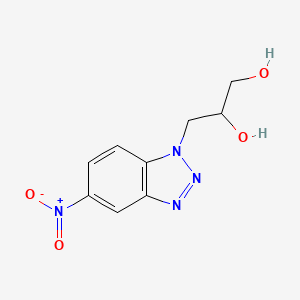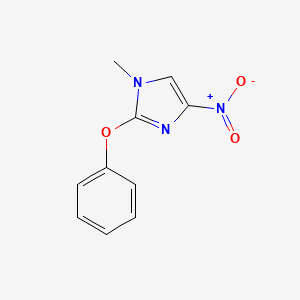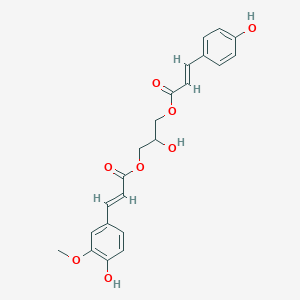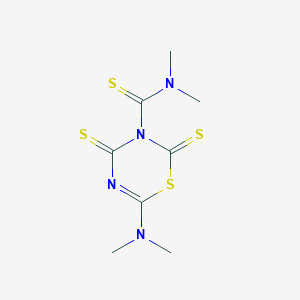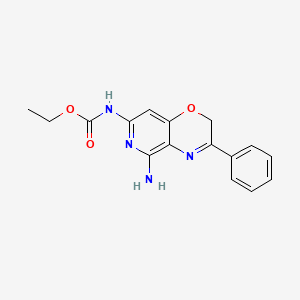![molecular formula C19H22N2O3 B14013982 methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate CAS No. 30117-17-0](/img/structure/B14013982.png)
methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, an acetamido group, and an ethylanilino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate typically involves multiple steps. One common method includes the acylation of aniline derivatives followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the desired carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes.
Industry: It can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the biological context and the specific targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(chlorocarbonyl)benzoate
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
30117-17-0 |
|---|---|
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate |
InChI |
InChI=1S/C19H22N2O3/c1-4-21(18-7-5-6-17(12-18)20-14(2)22)13-15-8-10-16(11-9-15)19(23)24-3/h5-12H,4,13H2,1-3H3,(H,20,22) |
Clave InChI |
IQLJPOUMHFHAMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=C(C=C1)C(=O)OC)C2=CC=CC(=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



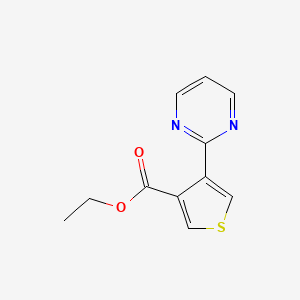
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)

